



# Application Notes and Protocols for the Synthesis of SAAP-148

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Compound of Interest		
Compound Name:	SAAP 148	
Cat. No.:	B15138033	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SAAP-148 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin peptide LL-37.[1][2] It has demonstrated potent, broad-spectrum antimicrobial activity against a range of multidrug-resistant (MDR) bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3][4][5] SAAP-148 exhibits its bactericidal effect by rapidly interacting with and permeabilizing the bacterial cytoplasmic membrane, leading to cell death.[1] This membrane-targeting mechanism makes the development of resistance less likely compared to conventional antibiotics.[4] Furthermore, SAAP-148 has been shown to be effective against bacterial biofilms and persister cells.[4][6]

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of SAAP-148 for research purposes. The information is intended for researchers in microbiology, infectious diseases, and drug development who are investigating novel antimicrobial agents.

### **Quantitative Data Summary**

The antimicrobial and cytotoxic activities of SAAP-148 are summarized in the tables below. This data has been compiled from various research articles to provide a comparative overview of its efficacy.



Table 1: Antimicrobial Activity of SAAP-148 against ESKAPE Pathogens

Pathogen	Strain	Condition	LC99.9 (μM)	Reference
Acinetobacter baumannii	Multidrug- Resistant	RPMI	15	[3]
50% Plasma	15	[3]		
Enterobacter cloacae	Multidrug- Resistant	RPMI	7.5	[3]
50% Plasma	3.75	[3]		
Klebsiella pneumoniae	Multidrug- Resistant	RPMI	7.5	[3]
50% Plasma	7.5	[3]		
Pseudomonas aeruginosa	Multidrug- Resistant	RPMI	60	[3]
50% Plasma	120	[3]		
Staphylococcus aureus	Methicillin- Resistant (MRSA)	RPMI	30	[3]
50% Plasma	120	[3]		

LC99.9: Lethal concentration required to kill 99.9% of the bacterial population.

Table 2: Minimum Inhibitory Concentration (MIC) of SAAP-148 against Various Bacteria



Bacterial Species	MIC (μM) Range	Reference
Escherichia coli	3.13 - 50	[2]
Pseudomonas aeruginosa	3.13 - 50	[2]
Staphylococcus epidermidis	3.13 - 50	[2]
Klebsiella pneumoniae	3.13 - 50	[2]
Staphylococcus aureus	3.13 - 50	[2]

MIC: The lowest concentration of the peptide that prevents visible bacterial growth.

Table 3: Cytotoxicity of SAAP-148 against Human Cells

Cell Type	Assay	Endpoint	Result	Reference
Human Red Blood Cells	Hemolysis Assay	% Hemolysis	Significantly higher than LL- 37	[2]
BEAS-2B (Lung Epithelial)	Cell Viability	IC50	More cytotoxic than LL-37	[2]

IC50: The concentration of a substance that inhibits a biological process by 50%.

## **Experimental Protocols**

# Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of SAAP-148

SAAP-148 has the following sequence: Ac-LKRVWKRVFKLLKRYWRQLKKPVR-NH<sub>2</sub>.[1][7] This protocol is based on the standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[1][8]

#### Materials:

• Rink Amide resin (for C-terminal amide)[1]



- Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine and Tryptophan, Trt for Glutamine)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Activator base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- · Capping agent: Acetic anhydride
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
- · Cold diethyl ether

#### Equipment:

- Automated or manual peptide synthesizer
- Reaction vessel for SPPS
- Shaker/vortexer
- Lyophilizer

#### Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:



- In a separate vial, activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA) in DMF.
- Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours with agitation.
- Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
- Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the SAAP-148 sequence.
- N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by treating the peptide-resin with a solution of acetic anhydride and DIPEA in DMF.[1]
- Cleavage and Deprotection:
  - Wash the final peptide-resin with DCM and dry it under vacuum.
  - Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
- Peptide Precipitation and Lyophilization:
  - Filter the cleavage mixture to separate the resin.
  - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  - Dry the crude peptide pellet and then dissolve it in a minimal amount of water/acetonitrile mixture and lyophilize.



## Protocol 2: Purification of SAAP-148 by Reverse-Phase HPLC

#### Materials:

- Lyophilized crude SAAP-148
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- C18 reverse-phase HPLC column (preparative or semi-preparative)

#### Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Fraction collector
- Lyophilizer

#### Procedure:

- Sample Preparation: Dissolve the lyophilized crude peptide in a small volume of Solvent A.
- Column Equilibration: Equilibrate the C18 column with Solvent A.
- Injection and Separation: Inject the dissolved peptide onto the column and elute with a linear gradient of Solvent B (e.g., 5% to 60% Solvent B over 30-60 minutes) at a suitable flow rate.
- Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peak.
- Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified SAAP-148.



# Protocol 3: Characterization of SAAP-148 by Mass Spectrometry

#### Materials:

- Purified SAAP-148
- Mass spectrometry matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI-TOF)

#### Equipment:

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

#### Procedure:

- Sample Preparation: Prepare the purified peptide sample according to the instrument's requirements. For MALDI-TOF, co-crystallize the peptide with the matrix on a target plate.
- Mass Analysis: Acquire the mass spectrum of the peptide.
- Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of acetylated and amidated SAAP-148 to confirm its identity. The theoretical molecular weight of SAAP-148 is approximately 3225.03 Da.[8]

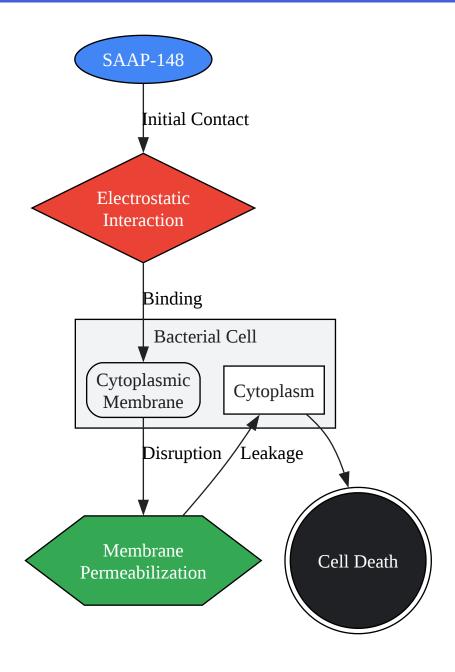
### **Visualizations**



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Caption: Workflow for the Solid-Phase Peptide Synthesis of SAAP-148.





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Caption: Conceptual diagram of SAAP-148's mechanism of action on bacteria.

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